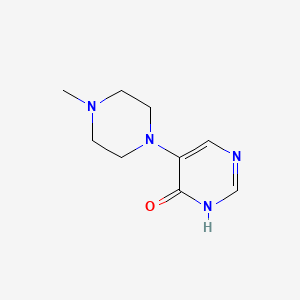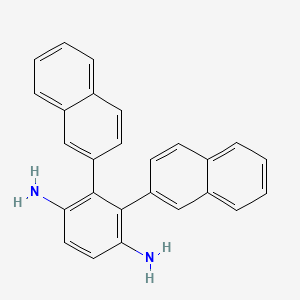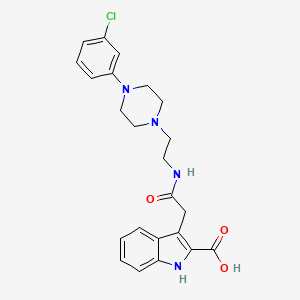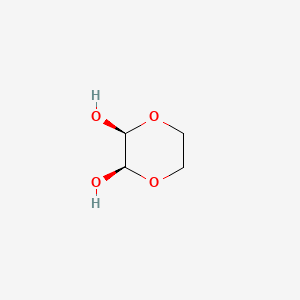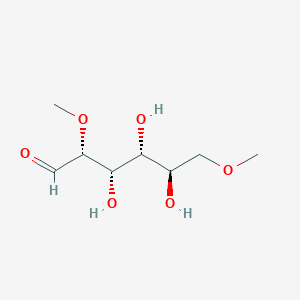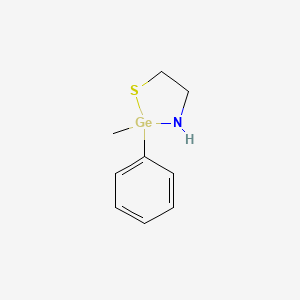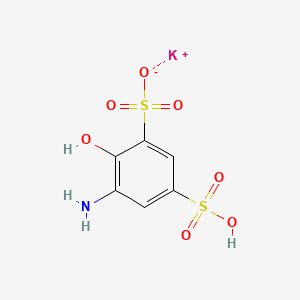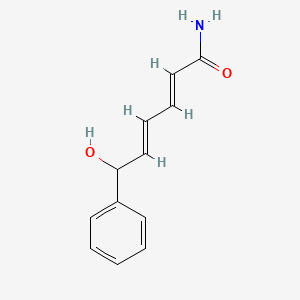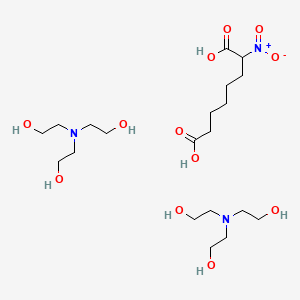
Einecs 286-539-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol involves the reaction of 1-Propanol with bromine to form 2,3-dibromo-1-propanol. This intermediate is then reacted with phosphoric acid to form the phosphate ester. Finally, the phosphate ester is reacted with 2-aminoethanol to form the final compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo groups to less oxidized forms.
Aplicaciones Científicas De Investigación
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to understand the interactions of brominated compounds with biological molecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in cellular pathways and biological effects .
Comparación Con Compuestos Similares
1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol can be compared with other brominated phosphate compounds:
1-Propanol, 2,3-dibromo-, phosphate: Similar in structure but lacks the aminoethanol group.
2,3-Dibromo-1-propanol: An intermediate in the synthesis of the compound, lacks the phosphate and aminoethanol groups.
2-Aminoethanol phosphate: Contains the aminoethanol and phosphate groups but lacks the bromine atoms. The uniqueness of 1-Propanol, 2,3-dibromo-, phosphate, compound with 2-aminoethanol lies in its combination of bromine, phosphate, and aminoethanol groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
85252-23-9 |
|---|---|
Fórmula molecular |
C5H14Br2NO5P |
Peso molecular |
358.95 g/mol |
Nombre IUPAC |
2-aminoethanol;2,3-dibromopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Br2O4P.C2H7NO/c4-1-3(5)2-9-10(6,7)8;3-1-2-4/h3H,1-2H2,(H2,6,7,8);4H,1-3H2 |
Clave InChI |
ICMXWZJDVBQQNC-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.C(C(CBr)Br)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


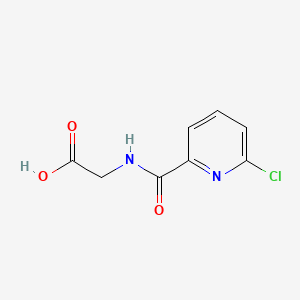
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
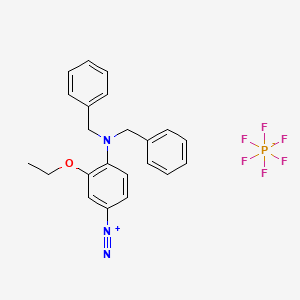
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
